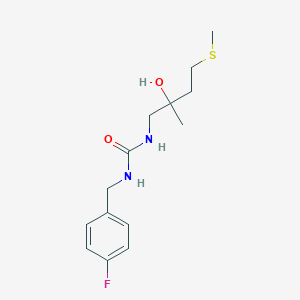

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" is a urea derivative that is likely to possess biological activity given the known activities of similar compounds. Urea derivatives have been studied for their potential as inhibitors of various biological pathways, such as the fatty acid biosynthesis pathway in bacteria. For instance, urea derivatives synthesized from o-hydroxybenzylamines and phenylisocyanate have shown strong antibacterial activity and have been identified as potent inhibitors of the enzyme FabH in Escherichia coli, which is crucial for the initiation of fatty acid biosynthesis .

Synthesis Analysis

While the specific synthesis of "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" is not detailed in the provided papers, the synthesis of related urea derivatives involves the reaction of o-hydroxybenzylamines with phenylisocyanate. These compounds are then fully characterized by spectroscopic methods and elemental analysis . This suggests that a similar approach could be used for the synthesis of the compound , with the appropriate precursors and characterization techniques.

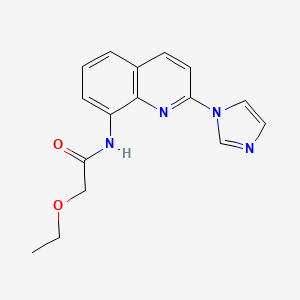

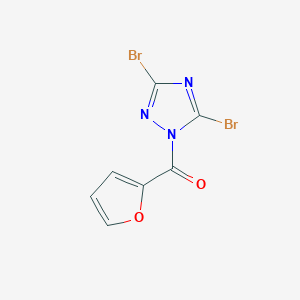

Molecular Structure Analysis

The molecular structure of urea derivatives is significant in determining their biological activity. The presence of a fluorobenzyl group, as seen in the compound of interest, could potentially influence the compound's reactivity and interaction with biological targets. In related compounds, the substitution of halogens such as bromine and chlorine on the benzyl group has been shown to enhance the inhibitory activity against the FabH enzyme . Therefore, the fluorine substitution in "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" may also play a crucial role in its biological function.

Chemical Reactions Analysis

The metabolic fate of fluorobenzyl alcohols in rats has been studied, revealing that major metabolites in urine correspond to glycine conjugates of benzoic acids, with a small proportion being N-acetylcysteinyl conjugates . This indicates that fluorobenzyl-containing compounds, such as the one under analysis, may undergo metabolic transformations leading to the formation of various metabolites, which could include reactive intermediates like sulphate esters during metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea" can be inferred from related studies. For example, the reactivity of urinary amino acids with 1-fluoro-2,4-dinitrobenzene to form dinitro-phenylamine derivatives indicates that fluorobenzyl groups can participate in electrophilic aromatic substitution reactions . This suggests that the fluorobenzyl moiety in the compound of interest may also be reactive towards nucleophiles. Additionally, the solubilization and spectrophotometric measurement of the resulting compounds provide a method for their quantitation , which could be applicable for the analysis of the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, although not directly mentioned in the searched literature, falls within the realm of compounds characterized by the inclusion of fluorobenzyl and urea functionalities. Research in related fields has focused on the synthesis and characterization of similar compounds, highlighting the significance of urea derivatives in scientific research. For example, studies have explored the cocondensation of urea with methylolphenols under acidic conditions, emphasizing the reactivity and potential polymerization pathways of urea derivatives (Tomita & Hse, 1992). Furthermore, the synthesis of deuterium-labeled urea derivatives showcases the importance of these compounds in pharmacokinetics and drug analysis, underscoring their utility as internal standards for analytical methods (Liang et al., 2020).

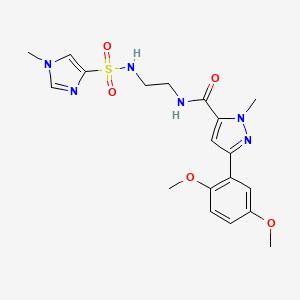

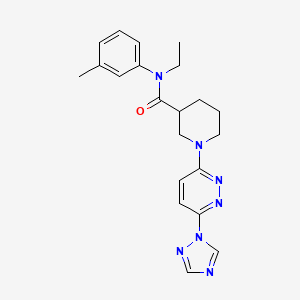

Biological and Pharmacological Investigations

Research has also delved into identifying structural features critical for biological activity in compounds containing urea functionalities. For instance, studies on hexahydro-oxazolo[3,4-a]pyrazin-3-ones revealed that specific urea substituents could significantly enhance antagonist activity against Neuropeptide S, indicating the potential for developing targeted therapies (Zhang et al., 2008). Additionally, the exploration of diarylmethylamines through stereospecific intramolecular electrophilic arylation of lithiated ureas further exemplifies the synthetic versatility and potential pharmacological applications of urea derivatives (Clayden et al., 2007).

Environmental and Analytical Chemistry

Urea derivatives also play a role in environmental chemistry and analytical methodologies. The synthesis and bioinformatics studies of urea/thiourea derivatives for antioxidant activity highlight their environmental relevance and potential therapeutic applications (Kollu et al., 2021). Furthermore, the development of fluorine-18 labeled urea derivatives as molecular imaging agents for angiogenesis underscores the importance of these compounds in diagnostic and therapeutic research (Mäding et al., 2006).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O2S/c1-14(19,7-8-20-2)10-17-13(18)16-9-11-3-5-12(15)6-4-11/h3-6,19H,7-10H2,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGOKSMDXOPFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NCC1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)

![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)